3-Phenylpiperidin-3-ol oxalate
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Overview
Description
3-Phenylpiperidin-3-ol oxalate is a chemical compound with the molecular formula C13H17NO5 It is a derivative of piperidine, a six-membered heterocyclic amine, and contains a phenyl group attached to the piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenylpiperidin-3-ol oxalate typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reduction of piperidinone intermediates using phenylsilane as a reducing agent and an iron complex as a catalyst . The reaction conditions often include controlled temperatures and specific solvents to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and automated systems can enhance the scalability of the production process, ensuring consistent quality and supply of the compound for various applications.
Chemical Reactions Analysis
Types of Reactions
3-Phenylpiperidin-3-ol oxalate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into different alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the piperidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce various alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Scientific Research Applications
3-Phenylpiperidin-3-ol oxalate has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.
Mechanism of Action
The mechanism of action of 3-Phenylpiperidin-3-ol oxalate involves its interaction with specific molecular targets and pathways. The compound may act on receptors or enzymes, modulating their activity and influencing various biological processes. For example, derivatives of piperidine, including this compound, have been shown to interact with opioid receptors, affecting pain perception and analgesic responses . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
3-Phenylpiperidin-3-ol oxalate can be compared with other similar compounds, such as:
Piperidine: A basic six-membered heterocyclic amine with a wide range of applications in organic synthesis and drug development.
Piperidinone: A ketone derivative of piperidine, used as an intermediate in the synthesis of various pharmaceuticals.
Phenylpiperidine: A compound with a phenyl group attached to the piperidine ring, similar to this compound but lacking the hydroxyl group.
Properties
IUPAC Name |
oxalic acid;3-phenylpiperidin-3-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO.C2H2O4/c13-11(7-4-8-12-9-11)10-5-2-1-3-6-10;3-1(4)2(5)6/h1-3,5-6,12-13H,4,7-9H2;(H,3,4)(H,5,6) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDFVAZSPMGRUBT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)(C2=CC=CC=C2)O.C(=O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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